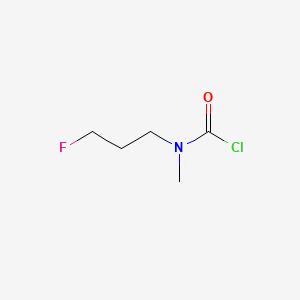
N-(3-fluoropropyl)-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted carbamates and ureas.
Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: N-(3-fluoropropyl)-N-methylamine.
科学的研究の応用
N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- N-(3-fluoropropyl)-N-methylcarbamic acid
- N-(3-fluoropropyl)-N-methylamine
- N-(3-fluoropropyl)-N-methylcarbamate
Uniqueness
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.
特性
分子式 |
C5H9ClFNO |
|---|---|
分子量 |
153.58 g/mol |
IUPAC名 |
N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
InChIキー |
GGPYMDWXOCOOAE-UHFFFAOYSA-N |
正規SMILES |
CN(CCCF)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















